molecular formula C10H16O2 B12438376 (2E,4E)-hexa-2,4-dienoic acid butyl ester

(2E,4E)-hexa-2,4-dienoic acid butyl ester

Cat. No.: B12438376
M. Wt: 168.23 g/mol
InChI Key: SCVZKPKDMFXESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E)-hexa-2,4-dienoic acid butyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular ester is characterized by its conjugated diene system, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-hexa-2,4-dienoic acid butyl ester typically involves the esterification of hexa-2,4-dienoic acid with butanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. Additionally, the use of solid acid catalysts can facilitate the separation of the catalyst from the product, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-hexa-2,4-dienoic acid butyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to hexa-2,4-dienoic acid and butanol in the presence of an acid or base.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Oxidation: The ester can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis (saponification) can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of esters.

Major Products Formed

    Hydrolysis: Hexa-2,4-dienoic acid and butanol.

    Reduction: Hexa-2,4-dienol.

    Oxidation: Various carboxylic acids and ketones, depending on the specific conditions.

Scientific Research Applications

(2E,4E)-hexa-2,4-dienoic acid butyl ester has several applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

    Biology: The ester is used in studies related to pheromones and their role in insect behavior.

    Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (2E,4E)-hexa-2,4-dienoic acid butyl ester involves its interaction with specific molecular targets. In biological systems, esters can act as signaling molecules, binding to receptors and triggering specific cellular responses. The conjugated diene system in this ester allows it to participate in various chemical reactions, making it a versatile compound in both chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

  • (2E,4E)-hexa-2,4-dienoic acid isobutyl ester
  • (2Z,4E)-4-ethylhexa-2,4-dienoic acid

Uniqueness

(2E,4E)-hexa-2,4-dienoic acid butyl ester is unique due to its specific ester group and conjugated diene system. This combination imparts distinct chemical properties, such as increased reactivity in certain types of reactions compared to similar compounds. Additionally, its pleasant aroma makes it valuable in the fragrance industry.

Properties

IUPAC Name

butyl hexa-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-3-5-7-8-10(11)12-9-6-4-2/h3,5,7-8H,4,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVZKPKDMFXESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC=CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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